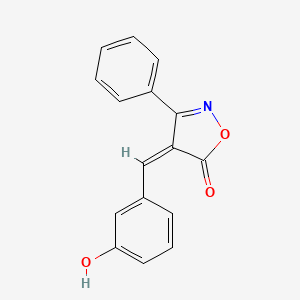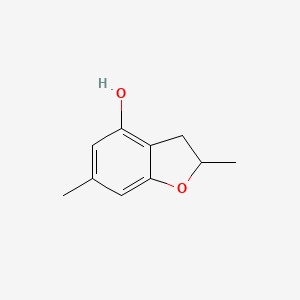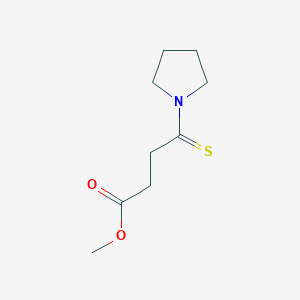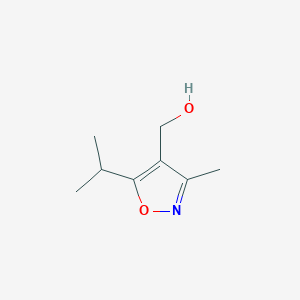
(5-Isopropyl-3-methylisoxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Isopropyl-3-methylisoxazol-4-yl)methanol is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-3-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3. This reaction proceeds under moderate conditions to yield substituted isoxazoles . Another method involves the reaction of alkynes with nitrile oxides, which provides access to 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These reactions are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Isopropyl-3-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(5-Isopropyl-3-methylisoxazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (5-Isopropyl-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar in structure but contains an iodine atom instead of an isopropyl group.
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: Contains a chlorophenyl group, offering different chemical properties.
Uniqueness
(5-Isopropyl-3-methylisoxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-7(4-10)6(3)9-11-8/h5,10H,4H2,1-3H3 |
Clé InChI |
QFXZUUWTJWIVFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


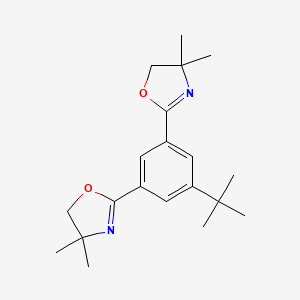
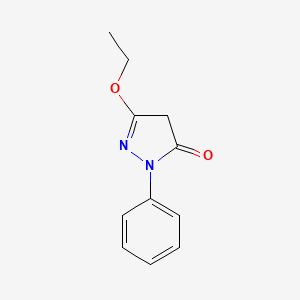
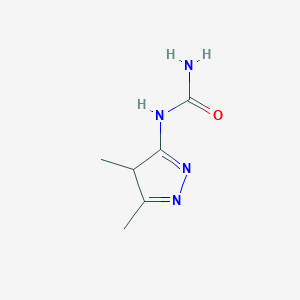
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
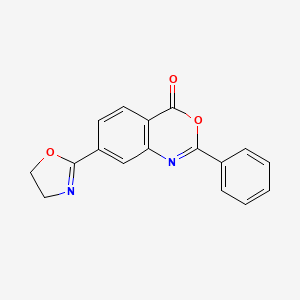

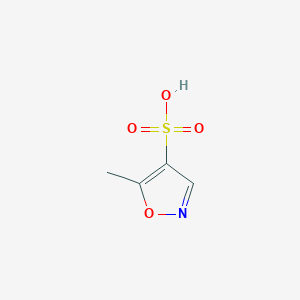

![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
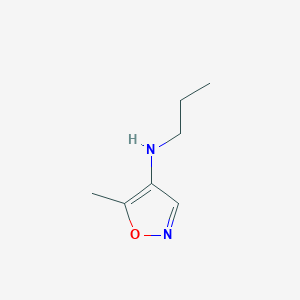
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
